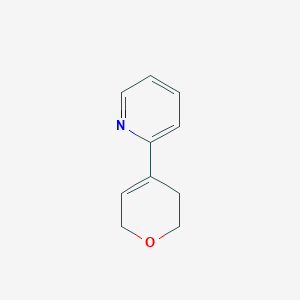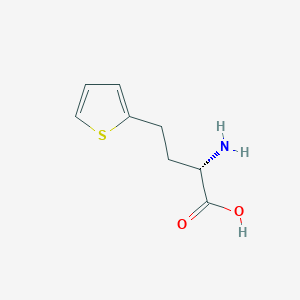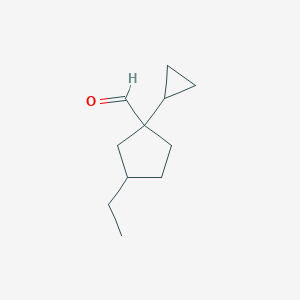
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde is an organic compound with the molecular formula C11H18O It is a cycloalkane derivative featuring a cyclopropyl and an ethyl group attached to a cyclopentane ring, with an aldehyde functional group at the first carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl and Ethyl Groups: The cyclopropyl and ethyl groups can be introduced via alkylation reactions using suitable alkyl halides and strong bases.
Formation of the Aldehyde Group: The aldehyde functional group can be introduced through oxidation reactions of primary alcohols or through formylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.
化学反応の分析
Types of Reactions
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The cyclopropyl and ethyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of 1-Cyclopropyl-3-ethylcyclopentane-1-carboxylic acid.
Reduction: Formation of 1-Cyclopropyl-3-ethylcyclopentane-1-methanol.
Substitution: Formation of various substituted cyclopentane derivatives.
科学的研究の応用
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl and ethyl groups may influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- 1-Cyclopropyl-3-methylcyclopentane-1-carbaldehyde
- 1-Cyclopropyl-3-ethylcyclohexane-1-carbaldehyde
- 1-Cyclopropyl-3-ethylcyclopentane-1-carboxylic acid
Uniqueness
1-Cyclopropyl-3-ethylcyclopentane-1-carbaldehyde is unique due to its specific combination of functional groups and ring structure. The presence of both cyclopropyl and ethyl groups on the cyclopentane ring, along with the aldehyde functional group, imparts distinct chemical and physical properties that differentiate it from similar compounds.
特性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
1-cyclopropyl-3-ethylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-2-9-5-6-11(7-9,8-12)10-3-4-10/h8-10H,2-7H2,1H3 |
InChIキー |
XDJNWACVXUNDBO-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(C1)(C=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
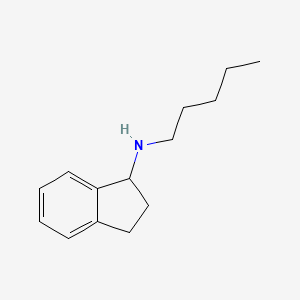
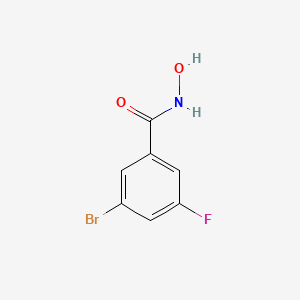
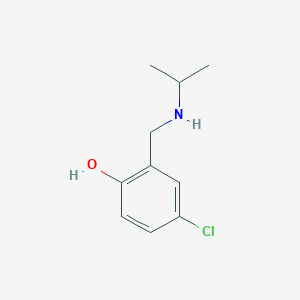
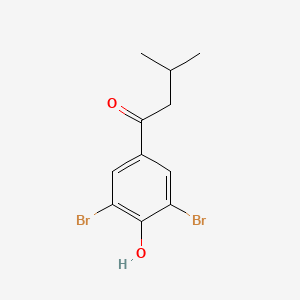
![2-Fluoro-2-[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13308583.png)
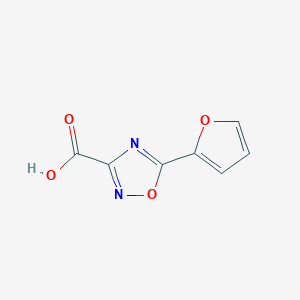
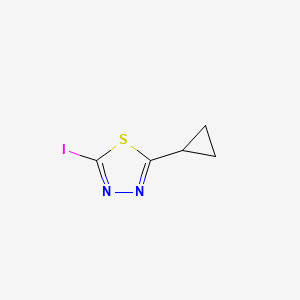
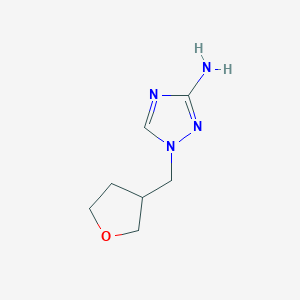
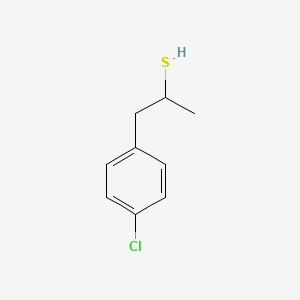
![[(5-Bromothiophen-2-YL)methyl][2-(diethylamino)ethyl]amine](/img/structure/B13308610.png)
